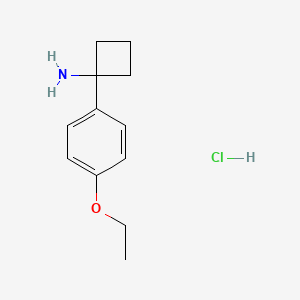

1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride

Description

1-(4-Ethoxyphenyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative with a 4-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring confers electron-donating properties, while the cyclobutane ring introduces steric strain and conformational rigidity. This compound is structurally analogous to several pharmacologically relevant amines, making it a candidate for applications in drug discovery, particularly in central nervous system (CNS) or metabolic disorder therapies.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOLSZNOFRTVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dihalobutanes and amines under suitable conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a halogenated phenyl compound with an ethoxy group donor in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylcyclobutanamines.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(4-Ethoxyphenyl)cyclobutan-1-amine hydrochloride, differing in substituents, ring systems, or functional groups.

1-(3-Fluorophenyl)methylcyclobutan-1-amine Hydrochloride

- Substituent : 3-Fluorophenylmethyl group.

- Key Features : The fluorine atom introduces electronegativity and lipophilicity (logP ~2.5–3.0). The methylene bridge (-CH₂-) between the cyclobutane and fluorophenyl group increases flexibility compared to the direct attachment in the target compound.

- Molecular Weight : ~209.66 g/mol (estimated).

- Applications : Fluorinated aromatic amines are common in CNS agents due to enhanced blood-brain barrier penetration .

1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride

- Substituent : Trifluoromethyl (-CF₃).

- Key Features : The -CF₃ group is strongly electron-withdrawing, lowering pKa (enhanced acidity) and increasing metabolic stability. Molecular weight: 175.58 g/mol.

- Applications : Trifluoromethylated compounds are prevalent in antiviral and anticancer agents .

1-(2,6-Difluorophenyl)cyclobutan-1-amine Hydrochloride

- Substituent : 2,6-Difluorophenyl.

- Key Features : Dual fluorine atoms create a sterically hindered, electron-deficient aromatic ring. This configuration may enhance binding to receptors requiring planar aromatic interactions.

- Molecular Weight : ~217.63 g/mol.

- Applications : Difluorophenyl derivatives are used in kinase inhibitors and antidepressants .

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine Hydrochloride

- Substituent : Difluoromethyl-oxadiazole.

- Key Features : The oxadiazole ring enhances hydrogen-bonding capacity and metabolic stability. Difluoromethyl (-CHF₂) balances lipophilicity and polarity.

- Applications : Oxadiazole-containing compounds are explored as protease inhibitors and antibacterials .

1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

- Substituent : 3-Chlorophenyl.

- Key Features : Chlorine increases lipophilicity (logP ~2.8) and provides moderate electron-withdrawing effects. Molecular weight: ~204.09 g/mol.

- Applications : Chlorinated aromatics are common in antipsychotics and antihistamines .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Impact |

|---|---|---|---|

| 1-(4-Ethoxyphenyl)cyclobutan-1-amine HCl | 4-Ethoxyphenyl | ~227.71 (estimated) | Electron-donating, moderate lipophilicity |

| 1-(3-Fluorophenyl)methylcyclobutan-1-amine HCl | 3-Fluorophenylmethyl | ~209.66 | Enhanced BBB penetration |

| 1-(Trifluoromethyl)cyclobutan-1-amine HCl | -CF₃ | 175.58 | High metabolic stability |

| 1-(2,6-Difluorophenyl)cyclobutan-1-amine HCl | 2,6-Difluorophenyl | ~217.63 | Steric hindrance, receptor selectivity |

| 1-[5-(Difluoromethyl)-oxadiazol-3-yl]cyclobutan-1-amine HCl | Difluoromethyl-oxadiazole | ~220.18 (estimated) | Hydrogen-bonding capacity |

Key Observations:

- Electron Effects : Ethoxy (-OCH₂CH₃) and trifluoromethyl (-CF₃) groups represent opposing electronic profiles, influencing binding to electron-rich or electron-poor targets.

- Bioavailability : Fluorinated and chlorinated derivatives generally exhibit higher logP values, favoring membrane permeability but risking higher plasma protein binding .

Research and Development Context

While 1-(4-Ethoxyphenyl)cyclobutan-1-amine hydrochloride lacks direct pharmacological data in the evidence, its structural analogs highlight trends:

- CNS Applications : Fluorinated and chlorinated derivatives are prioritized for neuroactive drugs due to BBB penetration .

- Anticancer Potential: Trifluoromethyl and oxadiazole groups are associated with kinase inhibition and apoptosis induction .

- Safety Profiles : Cyclobutane-based amines may exhibit reduced hepatotoxicity compared to larger ring systems (e.g., cyclohexane) due to faster metabolic clearance .

Biological Activity

1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHClN

- Molecular Weight : 215.73 g/mol

- Structure : The compound consists of a cyclobutane ring substituted with an ethoxyphenyl group and an amine functional group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, cyclobutane derivatives have been studied for their ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Cyclobutane derivative A | 15 | Staphylococcus aureus |

| Cyclobutane derivative B | 20 | E. coli |

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Study : A study evaluating the effects of cyclobutane derivatives on cancer cell lines demonstrated that certain analogs significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 5 µM.

The proposed mechanism of action for this compound involves:

- Receptor Binding : The ethoxyphenyl group may enhance binding affinity to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : The amine group can interact with active sites of enzymes, potentially inhibiting their activity and leading to downstream effects on cell metabolism.

Research Findings

Recent studies have focused on the optimization of cyclobutane derivatives to enhance their biological activity. A high-throughput screening of various analogs revealed that modifications at the phenyl ring significantly affect potency and selectivity against target organisms.

Table of Research Findings

| Study | Compound Tested | Activity | Result |

|---|---|---|---|

| Study 1 | This compound | Antimicrobial | MIC = TBD |

| Study 2 | Analog A | Anticancer | IC50 = 5 µM |

| Study 3 | Analog B | Enzyme Inhibition | Significant inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.